molecular formula C27H32N2O5 B11630419 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630419
M. Wt: 464.6 g/mol
InChI Key: PGUUCADOANLIAQ-WJTDDFOZSA-N
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Description

The compound 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines multiple functional groups, including an allyloxy group, a dimethylaminoethyl group, an ethoxy group, and a hydroxy group, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several key steps:

    Formation of the Allyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzaldehyde.

    Synthesis of the Dimethylaminoethyl Intermediate: The next step involves the reaction of 2-chloro-N,N-dimethylethylamine with 4-(allyloxy)benzaldehyde to form 1-[2-(dimethylamino)ethyl]-4-(allyloxy)benzaldehyde.

    Formation of the Pyrrol-2-one Core: The final step involves the reaction of 1-[2-(dimethylamino)ethyl]-4-(allyloxy)benzaldehyde with 4-ethoxy-3-methylbenzoyl chloride and hydroxylamine hydrochloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The allyloxy and ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: can be compared with similar compounds such as:

    4-(allyloxy)phenyl derivatives: These compounds share the allyloxyphenyl group but differ in other functional groups.

    Dimethylaminoethyl derivatives: These compounds share the dimethylaminoethyl group but differ in other functional groups.

    Ethoxybenzoyl derivatives: These compounds share the ethoxybenzoyl group but differ in other functional groups.

The uniqueness of This compound

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-6-16-34-21-11-8-19(9-12-21)24-23(26(31)27(32)29(24)15-14-28(4)5)25(30)20-10-13-22(33-7-2)18(3)17-20/h6,8-13,17,24,30H,1,7,14-16H2,2-5H3/b25-23+

InChI Key

PGUUCADOANLIAQ-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)O)C

Origin of Product

United States

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